IPR-803, also known by its IUPAC name 3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid, is a potent inhibitor of the urokinase-type plasminogen activator receptor and the urokinase-type plasminogen activator protein-protein interaction. This compound has demonstrated significant anti-tumor activity by binding directly to the urokinase-type plasminogen activator receptor with a dissociation constant of 0.2 micromolar, indicating its potential utility in cancer treatment and research .
IPR-803 is classified as a small molecule antagonist targeting the urokinase-type plasminogen activator receptor. It is sourced from various chemical suppliers and has been the subject of extensive research due to its role in inhibiting cancer cell invasion and metastasis . The compound has been studied in both in vitro and in vivo settings, showcasing its effectiveness against breast cancer cell lines and its potential for therapeutic applications .
The synthesis of IPR-803 involves a multi-step process starting from commercially available precursors. Key steps include:
The synthetic routes are optimized for yield and purity, particularly in industrial settings where batch processes are employed. Quality control measures are implemented throughout production to maintain consistency .
IPR-803 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with biological targets. The molecular formula is , with a molecular weight of 453.49 g/mol .
The compound's structural data includes:
IPR-803 can undergo several chemical reactions:
The major products from these reactions include derivatives that possess distinct chemical and biological properties, which are crucial for understanding the structure–activity relationship of IPR-803 .
IPR-803 exerts its effects primarily by binding to the urokinase-type plasminogen activator receptor with a sub-micromolar affinity (Ki = 0.2 μM). This interaction disrupts the urokinase-type plasminogen activator protein-protein interaction that is vital for tumor invasion and metastasis .
In cellular studies, IPR-803 has been shown to inhibit breast cancer cell line MDA-MB-231 invasion and migration with an IC50 value of approximately 30 μM for cell adhesion impairment . In vivo studies demonstrate that IPR-803 significantly reduces metastasis in mouse models with MDA-MB-231 xenografts .
IPR-803 has diverse applications across multiple scientific fields:
The urokinase plasminogen activator receptor (uPAR) and its ligand urokinase plasminogen activator (uPA) form a critical protein-protein interaction (PPI) axis implicated in tumor progression and metastasis. uPAR, a glycosylphosphatidylinositol (GPI)-anchored cell surface receptor, is overexpressed in malignant tissues but exhibits minimal expression in healthy tissues [5]. Upon binding to uPA, uPAR initiates proteolytic cascades and intracellular signaling pathways that drive cancer hallmarks, including extracellular matrix (ECM) degradation, angiogenesis, cell migration, and proliferation [2] [8]. The uPAR·uPA complex recruits plasminogen, converting it to plasmin—a broad-spectrum protease that activates matrix metalloproteinases (MMPs) and growth factors [5] [8]. This review details the mechanistic basis and anti-tumor efficacy of IPR-803, a potent small-molecule inhibitor targeting the uPAR·uPA PPI.
uPAR·uPA signaling acts as a master regulator of tumor microenvironment (TME) remodeling. By anchoring uPA to the cell surface, uPAR localizes proteolytic activity to the invasive front of tumors. Activated plasmin triggers the degradation of ECM components (e.g., fibronectin, laminin) and releases sequestered growth factors like VEGF and TGF-β, facilitating angiogenesis and stromal activation [5] [9]. Critically, IPR-803 disrupts this cascade by binding uPAR with sub-micromolar affinity (Ki = 0.2 μM), preventing uPA docking and subsequent plasmin generation [1] [9]. In triple-negative breast cancer (MDA-MB-231) models, IPR-803 (50 μM) suppressed MMP-9-mediated gelatin degradation by >90%, directly impairing ECM breakdown [1] [9]. This anti-proteolytic activity correlates with reduced in vitro invasion, as evidenced by Matrigel assays showing IC50 values >10 μM in A549 and H1299 lung cancer cells [1] [4].
Table 1: Impact of IPR-803 on uPAR·uPA-Mediated TME Remodeling
Molecular Target | Functional Effect of uPAR·uPA | Effect of IPR-803 |
---|---|---|
Plasmin activation | ECM degradation | Inhibition of plasmin generation |
MMP-9/MMP-3 activation | Collagen/gelatin breakdown | >90% suppression at 50 μM [9] |
VEGF/TGF-β release | Angiogenesis stimulation | Reduced microvessel density in vivo [1] |
Integrin (αvβ3, α5β1) crosstalk | Cell-ECM adhesion | Impaired adhesion (IC50 ≈ 30 μM) [1] |
Beyond proteolysis, uPAR·uPA PPIs activate metastasis-associated signaling networks. uPAR lacks transmembrane domains but partners with integrins (e.g., αvβ3, α5β1) and receptor tyrosine kinases (e.g., EGFR, PDGFR) to transduce intracellular signals [5] [10]. This triggers phosphorylation cascades involving FAK, Src, and MAPK—pathways governing cell migration, survival, and epithelial-mesenchymal transition (EMT) [5] [10]. IPR-803 directly antagonizes these networks by disrupting uPAR’s scaffolding function. In MDA-MB-231 cells, IPR-803 (50 μM) inhibited phosphorylation of MAPK within 30 minutes, confirming interference with uPAR-initiated signaling [1] [4]. Consequently, cell migration was suppressed in Boyden chamber assays (IC50 = 50 μM in H1299 cells), and metastasis to the lungs was reduced by >80% in xenograft models [1] [9].
Table 2: IPR-803 Effects on uPAR·uPA-Dependent Metastatic Pathways
Metastatic Process | uPAR·uPA Mechanism | IPR-803 Intervention |
---|---|---|
Cell migration | FAK/MAPK phosphorylation | Inhibition of pMAPK (30 min post-treatment) [1] |
Intravasation/extravasation | Plasmin-mediated basement membrane degradation | Blocked invasion (IC50 >10 μM) [4] |
Angiogenesis | VEGF release via integrin crosstalk | Impaired endothelial tube formation [5] |
EMT | TGF-β/Smad activation | Downregulation of vimentin in vitro [10] |
The uPAR·uPA PPI represents a compelling therapeutic target for three key reasons:
IPR-803 exemplifies a structure-guided PPI inhibitor. Derived from substructure screening of chemical libraries, it binds uPAR’s D1 domain, sterically blocking uPA docking [9]. This mechanism is distinct from catalytic uPA inhibitors (e.g., WX-671) or antibodies (e.g., ATN-291), as it prevents both proteolytic and signaling functions [2] [8]. In NSG mice, oral IPR-803 (200 mg/kg 3x/week) reduced lung metastasis without weight loss, underscoring its therapeutic window [1] [4].
Table 3: IPR-803 vs. Alternative uPAR·uPA Targeting Strategies
Therapeutic Modality | Mechanism | Advantages of IPR-803 |
---|---|---|
Monoclonal antibodies (e.g., ATN-291) | Block uPA binding | Oral bioavailability; tumor penetration [9] |
Peptide antagonists (e.g., A6) | Mimic uPAR binding motifs | Metabolic stability; low immunogenicity [2] |
Catalytic uPA inhibitors | Inhibit uPA enzymatic activity | Targets signaling and proteolysis [8] |
Gene therapy (uPAR shRNA) | Suppress uPAR expression | Pharmacological control; reversible effect [5] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: